5-[benzyl(methyl)amino]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene moiety, and a benzyl(methyl)amino group
Properties
Molecular Formula |
C18H15N3OS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-[benzyl(methyl)amino]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H15N3OS/c1-21(13-14-6-3-2-4-7-14)18-16(12-19)20-17(22-18)10-9-15-8-5-11-23-15/h2-11H,13H2,1H3/b10-9+ |
InChI Key |
JIGOBVWUXZWHEH-MDZDMXLPSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C=CC3=CC=CS3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with an amide under basic conditions. The thiophene moiety can be introduced via a Heck reaction, where a thiophene derivative is coupled with a vinyl halide in the presence of a palladium catalyst. Finally, the benzyl(methyl)amino group can be added through a nucleophilic substitution reaction using benzylamine and methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the oxazole and thiophene rings suggests potential interactions with aromatic amino acids in protein binding sites, while the benzyl(methyl)amino group may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: Unique due to its combination of functional groups.
Benzimidazoles: Similar in structure but with different heterocyclic rings.
Indole Derivatives: Share the aromatic nature but differ in the core structure.
Uniqueness
The uniqueness of 5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
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